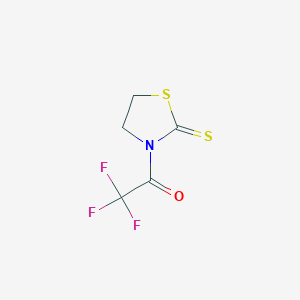
Rubanthrone A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rubanthrone A is a naturally occurring anthrone derivative isolated from the aerial parts of Rubus ulmifolius Schott. This compound has garnered significant attention due to its unique chemical structure and potential biological activities, particularly its antimicrobial properties against Staphylococcus aureus .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rubanthrone A involves the extraction of the compound from the plant Rubus ulmifolius. The extraction process typically includes the use of solvents such as methanol or ethanol to isolate the anthrone derivatives. The isolated compounds are then purified using chromatographic techniques, including high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale extraction and purification processes from natural sources .
Chemical Reactions Analysis
Types of Reactions: Rubanthrone A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another within the molecule.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield quinone derivatives, while reduction may produce hydroanthrone derivatives .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other anthrone derivatives and studying their chemical properties.
Biology: Investigated for its antimicrobial activity, particularly against Staphylococcus aureus.
Medicine: Potential therapeutic applications due to its antimicrobial properties.
Industry: Potential use in the development of antimicrobial agents for various industrial applications
Mechanism of Action
The mechanism of action of Rubanthrone A involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth. The compound targets specific molecular pathways involved in bacterial cell wall synthesis, ultimately resulting in cell lysis and death .
Comparison with Similar Compounds
Rubanthrone B: Another anthrone derivative isolated from Rubus ulmifolius with similar antimicrobial properties.
Rubanthrone C: A structurally related compound with potential biological activities.
Uniqueness: Rubanthrone A is unique due to its specific chemical structure and potent antimicrobial activity against Staphylococcus aureus. Its distinct molecular interactions and pathways set it apart from other anthrone derivatives .
This compound continues to be a subject of scientific interest due to its promising applications and potential for further research in various fields.
Properties
Molecular Formula |
C17H14O10 |
|---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
methyl 2-(1,2,3,4,6,7,8-heptahydroxy-10-oxo-9H-anthracen-9-yl)acetate |
InChI |
InChI=1S/C17H14O10/c1-27-7(19)3-4-8-5(2-6(18)12(21)13(8)22)11(20)10-9(4)14(23)16(25)17(26)15(10)24/h2,4,18,21-26H,3H2,1H3 |
InChI Key |
USQRHPAGZSOQNO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1C2=C(C(=C(C=C2C(=O)C3=C1C(=C(C(=C3O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


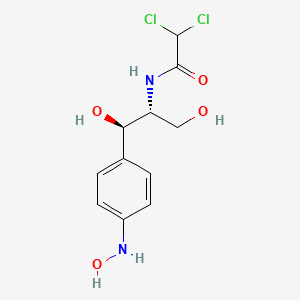
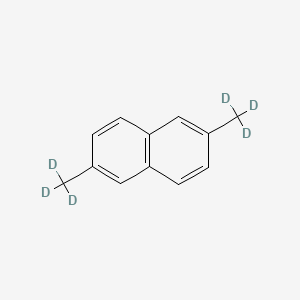
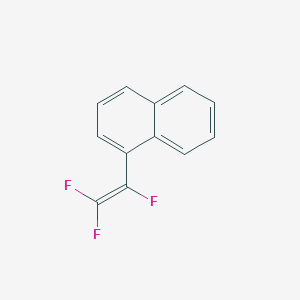
![1,4-Dichloro-2-[(chloromethyl)thio]-benzene](/img/structure/B13418502.png)
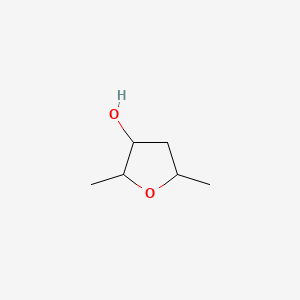
![2,4,4-Trimethyl-7-oxabicyclo[4.1.0]hept-2-ene-3-carbonitrile](/img/structure/B13418515.png)
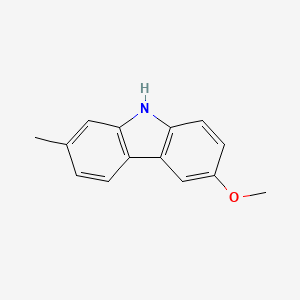
![(5S,8S,9R,10S,13S,14S,17S)-9-fluoro-17-hydroxy-10,13,17-trimethyl-2,4,5,6,7,8,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13418520.png)

![[(3S,5R,10S,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13418539.png)

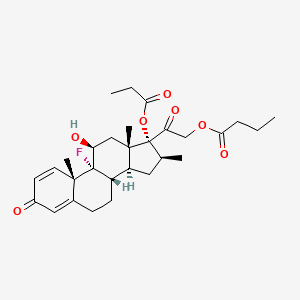
![Sodium bis[2-(perfluorohexyl)ethyl] phosphate](/img/structure/B13418554.png)
